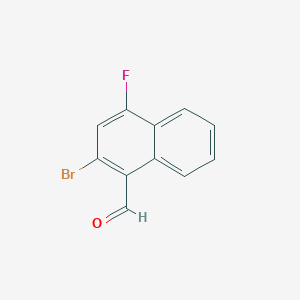

2-Bromo-4-fluoro-1-naphthaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

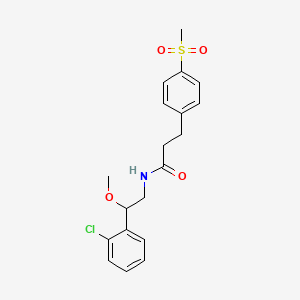

2-Bromo-4-fluoro-1-naphthaldehyde is a chemical compound with the molecular formula C11H6BrFO. It has a molecular weight of 253.07 . It is a solid substance .

Molecular Structure Analysis

The molecular structure of this compound consists of a naphthalene ring substituted with bromo, fluoro, and aldehyde functional groups . The exact positions of these substituents can be determined by the compound’s IUPAC name .Physical And Chemical Properties Analysis

This compound is a solid substance . Its exact physical and chemical properties such as boiling point, melting point, and density are not provided in the search results .Scientific Research Applications

Fluorescent Chemosensors and Molecular Recognition

2-Bromo-4-fluoro-1-naphthaldehyde is closely related to 2-Hydroxy-1-naphthaldehyde, which is extensively used as a fluorescent chemosensor in supramolecular chemistry. These chemosensors are instrumental in detecting various cations and anions, and are based on different fluorometric and mechanistic pathways. The sensing phenomena involve intricate mechanisms like hydrogen bonding, complexation, and electron transfer processes, making these chemosensors crucial in environmental and biological assays (Das & Goswami, 2017).

Fluorogenic Aldehyde in Aldol Reactions Monitoring

A fluorogenic aldehyde variant, related to this compound, has been developed to monitor the progress of aldol reactions. This is achieved through an increase in fluorescence, providing a valuable tool for understanding and optimizing these reactions (Guo & Tanaka, 2009).

Atropisomer Behavior and Reactivity with Alkyllithium Compounds

The reactivity of derivatives like 3-Bromo-1-fluoronaphthalene, related to this compound, has been studied. These compounds exhibit unique reactivity patterns with alkyllithium compounds, leading to the synthesis of diverse derivatives, which can be essential in developing new chemical entities (Leroux, Mangano, & Schlosser, 2005).

Schiff Base Condensation for Optical Probes

Optical probes synthesized via Schiff base condensation of derivatives of this compound show promise in the fluorogenic detection of Al3+ ions. These developments are significant in sensing and detection technologies, especially in environmental and biological systems (Shweta et al., 2016).

Aromatic Nucleophilic Substitution (SNAr) Reaction Studies

The compound plays a role in understanding the mechanism of aromatic nucleophilic substitution reactions. These studies are critical in organic synthesis, providing insights into reaction dynamics and solvent effects (Singh, 2020).

Fluorometric Assays for Human Alcohol Dehydrogenase

Related compounds like 4-methoxy-1-naphthaldehyde have been used in fluorometric assays for human alcohol dehydrogenase, illustrating the potential of this compound derivatives in biomedical research (Wierzchowski, Dafeldecker, Holmquist, & Vallee, 1989).

Excited State Proton Transfer in Organic Synthesis

The behavior of similar compounds is exploited in organic synthesis, particularly in the formation of C–C and C–S bonds via excited state proton transfer. This highlights its utility in the development of new synthetic pathways (Strada, Fredditori, Zanoni, & Protti, 2019).

Fluorescence and Intersystem Crossing Studies

Studies on naphthaldehydes and their derivatives, including those similar to this compound, have contributed to the understanding of fluorescence and intersystem crossing in these compounds. These insights are vital in the development of fluorescence-based technologies (Kitamura & Baba, 1975).

Development of New Fluorophores

2-Hydroxy-1-naphthaldehyde-derived systems, closely related to this compound, have vast applications in the development of new fluorophores for sensing applications. Their unique properties make them ideal for creating sensors with specific recognition capabilities (David, Prabakaran, & Nandhakumar, 2021).

Mechanism of Action

Target of Action

The primary targets of 2-Bromo-4-fluoro-1-naphthaldehyde are likely to be benzylic positions in organic compounds . These positions are particularly reactive due to their ability to form stable intermediates via resonance .

Mode of Action

This compound can participate in nucleophilic substitution reactions at the benzylic position . These reactions can proceed via either an SN1 or SN2 pathway , depending on the nature of the substrate . In an SN1 reaction, a carbocation intermediate is formed, which is then attacked by a nucleophile. In contrast, an SN2 reaction involves a single concerted step where the nucleophile attacks the substrate and the leaving group departs simultaneously .

Biochemical Pathways

These reactions are crucial in organic chemistry, leading to the formation of important C-C, C-S, and C-O bonds .

Pharmacokinetics

The compound’smolecular weight of 253.07 suggests it could potentially be absorbed and distributed in the body

Result of Action

The result of this compound’s action would depend on the specific context of its use. In general, its ability to participate in nucleophilic substitution reactions could lead to the formation of new organic compounds with potential biological activity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the rate of nucleophilic substitution reactions can be affected by the nature of the solvent, the temperature, and the specific substrates involved

properties

IUPAC Name |

2-bromo-4-fluoronaphthalene-1-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrFO/c12-10-5-11(13)8-4-2-1-3-7(8)9(10)6-14/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMBKUEIUVUVJNB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=C2C=O)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,5S,8R)-2-Azabicyclo[3.3.1]nonan-8-ol;hydrochloride](/img/structure/B2417445.png)

![2-(4-Chlorophenoxy)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-2-methylpropanamide](/img/structure/B2417446.png)

![3-[[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2417452.png)

![4-methoxy-N-(2-(6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2417455.png)

![3-[(3S)-1-[6-(5-methyl-3-oxo-1H-pyrazol-2-yl)pyrimidin-4-yl]pyrrolidin-3-yl]oxypyridine-4-carbonitrile](/img/structure/B2417463.png)

![1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(3,4,5-trimethoxybenzyl)azetidine-3-carboxamide](/img/structure/B2417467.png)